molecular formula C9H12N2O4 B2455248 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856094-21-7

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2455248
CAS No.: 1856094-21-7
M. Wt: 212.205
InChI Key: QJVLOBFNQPAQDA-UHFFFAOYSA-N
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Description

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is an organic compound that features a pyrazole ring substituted with a methoxycarbonyl group and a methylpropanoic acid moiety

Properties

IUPAC Name

3-(3-methoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-6(8(12)13)5-11-4-3-7(10-11)9(14)15-2/h3-4,6H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVLOBFNQPAQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the methoxycarbonyl group and the methylpropanoic acid moiety. Common synthetic routes include:

    Cyclization Reactions: Starting from hydrazines and 1,3-dicarbonyl compounds to form the pyrazole ring.

    Esterification: Introduction of the methoxycarbonyl group through esterification reactions.

    Alkylation: Addition of the methylpropanoic acid moiety via alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and esterification processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural features that allow interaction with biological targets. Research indicates that derivatives of pyrazole compounds often exhibit:

  • Antimicrobial Activity: Various studies have reported on the synthesis of pyrazole derivatives, demonstrating significant antibacterial and antifungal properties. For instance, compounds similar to 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid have been tested against pathogens like E. coli and Pseudomonas aeruginosa, showing promising results in inhibiting growth .

Agricultural Chemistry

Compounds containing pyrazole moieties are also explored for their potential as agricultural chemicals , particularly as herbicides or fungicides. The unique reactivity of the pyrazole ring allows for modifications that can enhance efficacy against specific agricultural pests or diseases.

Material Science

In material science, derivatives of this compound are investigated for their use in developing new materials with specific properties, such as:

  • Polymeric Applications: The incorporation of pyrazole structures into polymer chains can enhance thermal stability and mechanical properties.

Case Study 1: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial effectiveness of various pyrazole derivatives, including those structurally related to this compound. Results indicated that certain modifications significantly improved activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic pathways for producing this compound revealed that adjusting reaction conditions (e.g., temperature, solvent) could lead to higher yields and purities. Techniques such as microwave-assisted synthesis were explored to expedite reaction times while maintaining product integrity .

Mechanism of Action

The mechanism of action of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3-(methoxycarbonyl)-1H-pyrazole: Lacks the methylpropanoic acid moiety.

    2-methylpropanoic acid: Lacks the pyrazole ring and methoxycarbonyl group.

    1H-pyrazole-3-carboxylic acid: Contains the pyrazole ring and carboxylic acid but lacks the methoxycarbonyl group.

Uniqueness

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to the combination of the pyrazole ring, methoxycarbonyl group, and methylpropanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

3-[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles and their derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound's structure can be represented as follows:

C8H10N2O3\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities. The specific activities of this compound include:

  • Anti-inflammatory : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Antimicrobial : These compounds have demonstrated efficacy against various bacterial strains.
  • Antioxidant : Some studies suggest that pyrazoles can scavenge free radicals, contributing to their antioxidant properties.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, pyrazoles can modulate signaling pathways involved in inflammation and immune responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEfficacy against E. coli
AntioxidantFree radical scavenging
CytotoxicityLow toxicity in mammalian cells

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of pyrazole derivatives, this compound was tested for its ability to inhibit COX-2 activity in vitro. The compound demonstrated a significant reduction in prostaglandin E2 levels, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Gram-negative bacteria such as E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, suggesting effective antimicrobial properties comparable to standard antibiotics.

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